Bisphosphonates (BPs) are a class of drugs that have become the cornerstone in the treatment of various bone diseases characterized by excessive bone resorption, such as osteoporosis, Paget's disease, and bone metastases from malignancies1234567910. These compounds are known for their high affinity for bone mineral, which allows them to target and affect bone-resorbing cells known as osteoclasts10. The effectiveness of BPs is attributed to their ability to inhibit osteoclast-mediated bone resorption, thereby improving bone density and reducing the risk of fractures1.
The mechanism of action of bisphosphonates is complex and can be categorized based on the presence or absence of a nitrogen atom in their molecular structure357. Non-nitrogen-containing bisphosphonates, such as clodronate and etidronate, are metabolized into cytotoxic analogs of adenosine triphosphate (ATP), which induce osteoclast apoptosis by targeting the mitochondria35. On the other hand, nitrogen-containing bisphosphonates (N-BPs) like alendronate, risedronate, ibandronate, and zoledronate, inhibit the enzyme farnesyl diphosphate synthase (FPPS) in the mevalonate pathway12357. This inhibition disrupts the post-translational prenylation of small GTP-binding proteins, which are essential for osteoclast function and survival2357. Additionally, the inhibition of FPPS leads to the accumulation of isopentenyl diphosphate, which is then incorporated into a toxic nucleotide metabolite, ApppI, contributing to the antiresorptive effects of N-BPs58.
Bisphosphonates are well-established as the leading drugs for the treatment of osteoporosis1. Their ability to bind to bone mineral and inhibit osteoclast activity reduces bone turnover and increases bone mass, thereby decreasing the risk of fractures1234567910.
In the field of oncology, bisphosphonates are used to manage bone metastases and tumor-associated osteolysis79. By inhibiting osteoclasts, BPs can reduce skeletal-related events and bone pain in patients with malignancies such as breast cancer and multiple myeloma79.
Bisphosphonates also play a role in the treatment of other skeletal conditions like Paget's disease of bone and osteogenesis imperfecta9. They help in normalizing bone turnover and improving bone architecture in these diseases9.
Recent studies suggest that bisphosphonates may have effects outside the skeleton, such as on tumor-associated and tissue-resident macrophages6. This challenges the long-held belief that BPs act solely within the bone environment and opens up potential new avenues for their application6.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2